2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
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Overview
Description
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[4-(METHYLSULFONYL)-1-PIPERAZINYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazolinones. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzisothiazolinone core and a piperazine moiety, contributes to its wide range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[4-(METHYLSULFONYL)-1-PIPERAZINYL]PHENYL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzisothiazolinone Core: The benzisothiazolinone core can be synthesized by reacting 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form 2-mercaptobenzothiazole. This intermediate is then oxidized using hydrogen peroxide to yield the benzisothiazolinone core.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the benzisothiazolinone core with 4-(4-methylsulfonyl)piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide.
Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[4-(METHYLSULFONYL)-1-PIPERAZINYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[4-(METHYLSULFONYL)-1-PIPERAZINYL]PHENYL}ACETAMIDE has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a preservative and antimicrobial agent in various products.
Mechanism of Action
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[4-(METHYLSULFONYL)-1-PIPERAZINYL]PHENYL}ACETAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial and viral replication.
Pathways: It inhibits key pathways essential for the survival and proliferation of pathogens, leading to their eradication.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: A structurally related compound with similar antimicrobial properties.
4-(4-Methylsulfonyl)piperazine: Shares the piperazine moiety and exhibits similar biological activities.
Uniqueness
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[4-(METHYLSULFONYL)-1-PIPERAZINYL]PHENYL}ACETAMIDE is unique due to its combined benzisothiazolinone and piperazine structures, which confer enhanced biological activity and chemical reactivity compared to its individual components.
Properties
Molecular Formula |
C20H22N4O6S2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H22N4O6S2/c1-31(27,28)23-12-10-22(11-13-23)16-8-6-15(7-9-16)21-19(25)14-24-20(26)17-4-2-3-5-18(17)32(24,29)30/h2-9H,10-14H2,1H3,(H,21,25) |
InChI Key |
VHDNSBAHKOXJDI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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